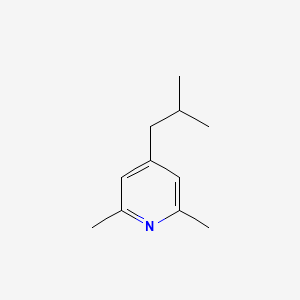
2,6-Dimethyl-4-(2-methylpropyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-4-(2-methylpropyl)pyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features two methyl groups at positions 2 and 6, and a 2-methylpropyl group at position 4 on the pyridine ring. Pyridine derivatives are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(2-methylpropyl)pyridine can be achieved through various methods. One common approach involves the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at 120°C. This method yields 2-substituted pyridines, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of pyridine derivatives often involves catalytic processes. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, allows for the efficient formation of carbon-carbon bonds under mild conditions. This method is particularly advantageous due to its functional group tolerance and environmental friendliness .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-4-(2-methylpropyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: NBS in the presence of light or heat to facilitate free radical halogenation.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of partially or fully hydrogenated pyridine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Applications De Recherche Scientifique
2,6-Dimethyl-4-(2-methylpropyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-4-(2-methylpropyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylpyridine: Lacks the 2-methylpropyl group at position 4.
4-Isobutylpyridine: Lacks the methyl groups at positions 2 and 6.
2,4,6-Trimethylpyridine: Contains an additional methyl group at position 4 instead of the 2-methylpropyl group.
Uniqueness
2,6-Dimethyl-4-(2-methylpropyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and 2-methylpropyl groups on the pyridine ring influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
89406-86-0 |
|---|---|
Formule moléculaire |
C11H17N |
Poids moléculaire |
163.26 g/mol |
Nom IUPAC |
2,6-dimethyl-4-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C11H17N/c1-8(2)5-11-6-9(3)12-10(4)7-11/h6-8H,5H2,1-4H3 |
Clé InChI |
IBGZNEDKKQUIJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


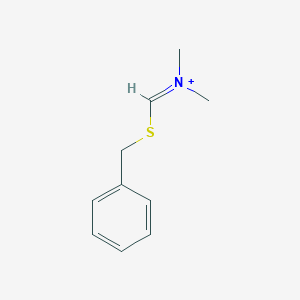


![N-Ethyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14402690.png)
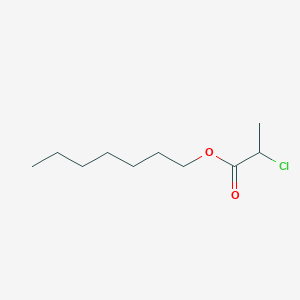

![5,9-Methano[1,3]thiazolo[4,5-d]azocine](/img/structure/B14402708.png)



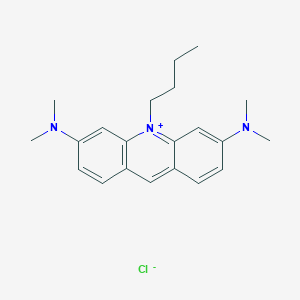
![11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene](/img/structure/B14402743.png)
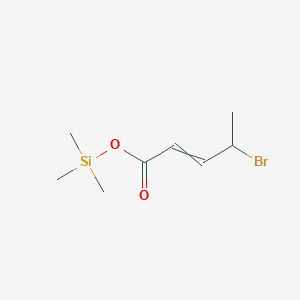
![1,4-Bis[(ethenylsulfanyl)methyl]benzene](/img/structure/B14402768.png)
